methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Scientific Research Applications
Synthesis and Biological Activity
A series of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, showcasing the chemical's versatility in creating biologically active derivatives M. Zia-ur-Rehman et al., 2009.
Structural Analysis
N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide structures were analyzed, revealing extensive intramolecular hydrogen bonds that stabilize their molecular structures. The heterocyclic thiazine rings in these structures adopt half-chair conformations, indicating the compound's potential for further chemical modifications and applications in materials science W. Siddiqui et al., 2008.
Antioxidant and Antimicrobial Studies
Novel derivatives prepared from methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate showed moderate superoxide scavenging activity and demonstrated activity against gram-positive bacterial strains and fungi. These findings highlight the compound's potential in developing new antimicrobial and antioxidant agents Matloob Ahmad et al., 2011.
Precursor for Antiosteoarthritis Agents
Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was synthesized from saccharin sodium salt and found to be a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis properties, showcasing its application in medicinal chemistry A. Vidal et al., 2006.
properties
IUPAC Name |
methyl 4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-11-7-8-12(9-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPADLPEMRPWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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